molecular formula C7H4N4 B1445428 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile CAS No. 1378652-03-9

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B1445428
CAS No.: 1378652-03-9
M. Wt: 144.13 g/mol
InChI Key: OURXKMZTZITQLW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile (CAS 1378652-03-9) is a high-value nitrogen-dense heterocyclic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. With the molecular formula C7H4N4 and a molecular weight of 144.13 g/mol , this scaffold is of significant interest due to its structural similarity to purine bases, allowing it to mimic adenine and guanine in biological systems . This compound is a privileged scaffold in biomedical research, with documented applications in the development of inhibitors for a wide range of kinases and fibroblast growth factor receptors . Its derivatives have shown substantial pharmacological activities, including anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer properties . The presence of the carbonitrile (-C#N) functional group at the 4-position provides a reactive handle for further synthetic elaboration, enabling researchers to generate diverse libraries for structure-activity relationship (SAR) studies. The core 1H-pyrazolo[3,4-b]pyridine structure is a key component in more than 300,000 described compounds, underscoring its importance in chemical research . Specifications • CAS Number: 1378652-03-9 • Molecular Formula: C7H4N4 • Molecular Weight: 144.13 g/mol • MDL Number: MFCD16876089 • Storage: Sealed in dry, store at 2-8°C Hazard Information Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) . Please consult the Safety Data Sheet for comprehensive handling and safety information. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURXKMZTZITQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Experiment 2-Chloro-3-pyridinecarboxaldehyde (g, mmol) Hydroxylamine Hydrochloride (g) Molar Ratio (Catalyst:Substrate) Solvent Temperature (°C) Reaction Time (h) Yield (%)
Embodiment 1 20 (141.3) 10 1:1 DMF 60 6 43
Embodiment 2 20 (141.3) 50 5:1 DMF 60 8 71
Embodiment 3 20 (141.3) 25 2.5:1 DMF 60 8 85

Table 1: Reaction parameters and yields for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives.

The optimal conditions (Embodiment 3) achieve an 85% yield, highlighting the efficiency of the catalytic system and reaction design.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydroxylamine hydrochloride on the aldehyde functional group of 2-chloro-3-pyridinecarboxaldehyde, facilitating ring closure to form the pyrazolo[3,4-b]pyridine system. The process involves:

  • Formation of an oxime intermediate.
  • Intramolecular cyclization promoted by the catalyst.
  • Dehydration to yield the bicyclic heterocycle.

This method avoids harsh conditions and complex purification steps such as column chromatography, which are often required in other synthetic routes, thus offering advantages in scalability and environmental impact.

Comparative Analysis of Preparation Methods

Feature Pyridine Formation on Pyrazole Ring Pyrazole Formation on Pyridine Ring Hydroxylamine-Catalyzed Ring Closure (Patent CN105801574A)
Starting Materials 3-Aminopyrazole and dicarbonyls Functionalized pyridine derivatives 2-Chloro-3-pyridinecarboxaldehyde
Reaction Conditions Often reflux, dehydration steps Various, sometimes harsh Mild (60 °C, DMF solvent)
Catalyst Usually none or acid/base catalysts Variable Hydroxylamine hydrochloride
Yield Variable, often moderate to good Variable Up to 85%
Purification Often requires chromatography Variable Simple post-treatment
Industrial Suitability Moderate Variable High, due to mild conditions and high yield
Environmental Impact Depends on reagents and solvents Variable Low, due to mild conditions and simple workup

Table 2: Comparison of major synthetic strategies for 1H-pyrazolo[3,4-b]pyridines.

Additional Research Findings

  • The use of 3-aminopyrazole as a nucleophile is well-established for constructing the pyrazolo[3,4-b]pyridine core, but often requires careful control of reaction conditions to favor the desired regioisomer and substitution pattern.

  • The hydroxylamine hydrochloride catalyzed method reported in CN105801574A is notable for its simplicity and high yield, making it a promising route for synthesizing this compound and related compounds.

  • Physicochemical characterization of the product from the patent includes mass spectrometry ([m+H] = 120) and proton NMR data consistent with the expected structure, confirming the successful synthesis of the target heterocycle.

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The carbonitrile group acts as a reactive site for nucleophilic additions and cyclizations:

  • Thiourea Reactions : 3-Amino-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile reacts with thiourea to form 3,4-diaminopyrazolo[3,4-d]pyrimidines. Subsequent treatment with benzoyl chloride yields pyrazolo-pyrimido-pyrimidines .

  • Malononitrile Condensation : Interaction with malononitrile in ethanol/sodium acetate forms fused pyrazolo-triazine derivatives, confirmed by IR and mass spectral data .

Functionalization via Electrophilic Substitution

Electrophilic reactions modify substituents on the pyrazolo[3,4-b]pyridine core:

  • Carbamoylation : Using formamide and H₂O₂/FeSO₄, carbamoyl radicals selectively attack the 6-position of the pyridine ring, forming 6-carbamoyl derivatives (e.g., 69 , 70 ) .

  • Halogenation : Chlorination with POCl₃ introduces Cl at the 4-position, enhancing reactivity for subsequent SNAr reactions .

Catalytic and Solvent-Free Transformations

Efficient synthetic routes leverage catalysts and solvent-free conditions:

Reaction TypeCatalyst/ReagentConditionsYield (%)Source
Multicomponent CyclizationL-ProlineEthanol, 80°C75–92
Domino ReactionFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free, 100°C85–90
Reductive DesulfurizationRaney Ni/H₂EtOH/EtOAc, 50°C80–88

Regioselective Functionalization

Substituents on the pyrazole and pyridine rings direct regioselectivity:

  • N(1)-Alkyl Groups : Electron-donating groups (e.g., methyl) at N(1) favor cyclization at the pyridine C4 position, as shown in X-ray crystallography data .

  • Cyanovinyl Intermediates : Aldehydes activate α,β-unsaturated nitriles, forming cyanovinyl intermediates that undergo Michael addition with aminopyrazoles, leading to 1,4-dihydropyridines .

Key Findings and Trends

  • Synthetic Efficiency : Catalytic and solvent-free methods reduce reaction times (<6 hours) and improve yields (>85%) .

  • Structural Diversity : The carbonitrile group enables access to fused heterocycles (pyrimidines, triazines) and functionalized derivatives (carbamates, thioethers) .

  • Regiochemical Control : Substituent electronic effects dictate reaction pathways, validated by NMR and X-ray data .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of pyridine derivatives with hydrazine and carbonitrile sources under various catalytic conditions. Recent studies have highlighted new synthetic routes that improve yield and efficiency, such as using acid catalysts or microwave-assisted synthesis techniques.

MethodYieldConditions
Acid-catalyzed reaction97%Room temperature
Microwave-assisted synthesisHighShort reaction time

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their therapeutic potential. Over 300,000 compounds with this scaffold have been reported, with many demonstrating promising biological activities.

Anticancer Activity

Recent studies have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of trisubstituted derivatives were evaluated for their cytotoxic activity in a mouse model of breast cancer. These compounds inhibited tumor growth without affecting normal cells, suggesting a favorable therapeutic window for further development .

PPARα Activation

Another area of interest is the activation of peroxisome proliferator-activated receptor alpha (PPARα) by 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds have been identified as selective PPARα agonists, which are crucial for managing dyslipidemia and metabolic disorders . Their unique binding modes enhance transcriptional activation compared to traditional PPARα agonists like fibrates.

Antimicrobial Properties

Research has also indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. The structural diversity at various positions allows for the optimization of activity against a range of pathogens .

Industrial Applications

Beyond biomedical uses, 1H-pyrazolo[3,4-b]pyridine compounds are gaining attention in materials science. They serve as intermediates in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties make them suitable candidates for applications in organic electronics .

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of new 1,4,6-trisubstituted derivatives showed potent anti-tumor efficacy in vivo. The compounds were tested against several human cancer cell lines and demonstrated low μM level antiproliferative activity .
  • PPARα Selective Agonists : Research revealed that specific derivatives could activate PPARα significantly more effectively than traditional agonists at lower concentrations, indicating their potential in treating metabolic disorders .
  • Antimicrobial Activity : A comprehensive analysis of various substituents on the pyrazolo[3,4-b]pyridine core demonstrated enhanced antimicrobial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Position of Cyano Group: Derivatives with -CN at C4 (e.g., the target compound) exhibit distinct electronic profiles compared to C3 or C5 analogs, affecting reactivity and interactions with biological targets .

Antitumor Activity (Hep2 Cell Line, MTT Assay)

Compound IC₅₀ (μM) Reference
1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile 12.3
Pyrazolo[3,4-d]pyrimidine-3-carbonitrile (8 ) 8.7
1H-Pyrazolo[3,4-b]quinoline-5-carbonitrile 15.9
5-Fluorouracil (Control) 5.2

Key Findings :

  • Pyrazolo[3,4-d]pyrimidine-3-carbonitrile (8 ) demonstrates superior potency (IC₅₀ = 8.7 μM) compared to the target compound (IC₅₀ = 12.3 μM), likely due to improved DNA intercalation from the pyrimidine ring .
  • Quinoline derivatives (e.g., compound 19 in ) show moderate activity, suggesting fused aromatic systems beyond pyridine may reduce specificity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Solubility (LogP)
This compound 178–179 C₈H₄N₄ 2.1
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile (4i ) 178–179 C₂₁H₁₂Cl₂N₄O 3.5
3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine N/A C₁₆H₁₇N₃O₄ 1.8

Key Trends :

  • Cyclopropyl and methoxycarbonyl groups (e.g., compound in ) improve metabolic stability .

Biological Activity

Overview

1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system comprising a pyrazole and a pyridine, which contributes to its potential as a therapeutic agent. Recent studies have highlighted its role as an anticancer agent, enzyme inhibitor, and its antimicrobial properties.

This compound primarily exerts its biological effects through the inhibition of specific kinases. This inhibition disrupts various signaling pathways involved in cell growth and proliferation. Key targets include:

  • Tropomyosin Receptor Kinases (TRKs) : These kinases are crucial for cellular processes such as differentiation and proliferation. The compound has been shown to inhibit TRK activity, leading to reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and Km-12 (colon cancer) .
  • Other Kinases : The compound also exhibits activity against various other kinases, contributing to its broad spectrum of biological effects .

Anticancer Properties

This compound has demonstrated significant cytotoxicity against multiple cancer cell lines. A study evaluating its derivatives reported potent antiproliferative activity in the low micromolar range (0.75–4.15 μM), with minimal effects on normal cells . The compound's ability to induce apoptosis and inhibit angiogenesis further underscores its potential as an anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains. For instance, compounds synthesized from this scaffold showed comparable activity to standard antimicrobial agents while demonstrating lower toxicity .

Case Studies

  • Cytotoxic Evaluation : In a study involving the synthesis of novel derivatives, several compounds were tested for their cytotoxicity against human cancer cell lines. The most promising derivatives inhibited tumor growth in vivo without affecting the immune system of the subjects .
  • Antimicrobial Screening : Another study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives bearing triazine moieties. These compounds were screened for antibacterial and antifungal activities, with some exhibiting maximum efficacy comparable to established drugs .

The biochemical properties of this compound include:

  • Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules .
  • Interaction with Enzymes : It has been shown to modulate enzyme activity, influencing cellular metabolism and gene expression .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialActivity against bacterial and fungal strains; lower toxicity compared to standards
Enzyme InhibitionInhibition of TRKs and other kinases impacting signaling pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its derivatives?

  • Methodological Answer :

  • Multicomponent Condensation : A common approach involves reacting acrylonitrile, hydrazine, and aryl groups under controlled conditions. For example, Hohn's methodology uses hydrazine and acrylonitrile to generate 1-aryl-1H-pyrazol-5-amines, which are further functionalized to yield the target scaffold .
  • Cyclization Reactions : Derivatives like ethyl 6-oxo-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are synthesized via cyclization of intermediates with carbonitriles. This route requires acidic conditions (e.g., acetic acid) and precise temperature control to avoid side reactions .
  • Functionalization : Post-synthetic modifications, such as introducing bromine or fluorine substituents, are achieved via halogenation reactions. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is synthesized using fluorinated benzyl halides .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^13C NMR are critical for confirming regiochemistry, particularly distinguishing between pyrazole and pyridine ring protons. For example, the piperidine-3-carboxamide derivative (C₁₃H₁₅N₅O₂) shows distinct shifts for the carbonyl group (~170 ppm in 13^13C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The derivative (3S)-1-(1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-3-carboxamide has a molecular ion peak at m/z 297.12 .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in complex derivatives, such as 4-(4-bromophenyl)-tetrahydro-pyrazolo[3,4-b]pyridine solvates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazolo[3,4-b]pyridine derivatives for therapeutic applications?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or bromine at the pyridine ring (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine) enhances kinase inhibition by increasing electrophilicity at the binding site .
  • Bulkier Substituents : Cyclopropyl groups at positions 3 and 6 (e.g., 3,6-dicyclopropyl derivatives) improve metabolic stability but may reduce solubility, requiring formulation adjustments .
  • Pharmacological Screening : Derivatives like methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate show antichagasic activity against Trypanosoma cruzi (IC₅₀: 0.8 µM) in in vitro assays. Dose-response curves and toxicity profiling (e.g., HEK293 cell viability) are essential for lead optimization .

Q. What computational strategies are employed to predict the binding modes of pyrazolo[3,4-b]pyridine derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., FGFR1). For example, derivatives with a 4-carboxamide group show hydrogen bonding with Asp656 and Lys514 residues .
  • MD Simulations : Molecular dynamics (GROMACS) assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) calculations .
  • QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with bioavailability. A QSAR study on antichagasic derivatives identified ClogP <3.5 as optimal for blood-brain barrier penetration .

Q. How are purification challenges addressed for pyrazolo[3,4-b]pyridine derivatives with low solubility?

  • Methodological Answer :

  • Chromatographic Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities in methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate. Critical parameters include pH adjustment (pH 6.5–7.0) to prevent degradation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for solvates like 4-(4-bromophenyl)-tetrahydro-pyrazolo[3,4-b]pyridine ethanol solvate, yielding >98% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
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